molecular formula C11H12N2O2 B057837 4-Hydroxyantipyrine CAS No. 1672-63-5

4-Hydroxyantipyrine

Cat. No. B057837
CAS RN: 1672-63-5
M. Wt: 204.22 g/mol
InChI Key: SKVPTPMWXJSBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-hydroxyantipyrine derivatives involves various chemical reactions that contribute to its diverse chemical behavior. For instance, a route for the synthesis of 4-(2'-hydroxybenzmethylene)Aminoantipyrine has been reported, demonstrating the compound's complex synthetic pathway and its structural characterization through elemental analysis, IR spectra, and NMR spectra (Yang Ya-ting, 2004). Additionally, synthesis methods have evolved to produce derivatives through reactions such as condensation with hydroxy derivatives of benzene, showing the versatility of 4-hydroxyantipyrine in chemical synthesis (S. Faust & Edward W. Mikulewicz, 1967).

Molecular Structure Analysis

The molecular structure of 4-hydroxyantipyrine and its derivatives has been extensively studied. Crystal structure, vibration spectral, and density functional theory (DFT) studies reveal the molecular geometries and the vibration frequencies of these compounds, offering insight into their chemical behavior and reactivity (Yi Li et al., 2013).

Chemical Reactions and Properties

4-Hydroxyantipyrine undergoes various chemical reactions, including oxidative coupling and reactions with amino and thiol groups. Its electrophilic properties and reactivity towards different functional groups make it a valuable compound for studying biochemical effects and interactions within organic synthesis (R.J Schaur, 2003).

Physical Properties Analysis

The physical properties of 4-hydroxyantipyrine, such as melting point and solubility in various solvents, are crucial for its application in chemical synthesis and pharmaceutical formulations. These properties are determined through careful experimentation and analysis, contributing to a comprehensive understanding of the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of 4-hydroxyantipyrine, including its reactivity with other compounds and its behavior under different chemical conditions, are essential for its use in synthetic chemistry and drug design. Studies on its proton-transfer complexes and interactions with metals provide valuable information on its potential applications and mechanisms of action (A. Adam, 2013).

Scientific Research Applications

  • Pharmacokinetics and Biodistribution : 4-Hydroxyantipyrine (4-OH) significantly affects the pharmacokinetics of antipyrine. It decelerates plasma elimination of antipyrine and increases its tissue-to-plasma concentration ratio in the brain and heart. This suggests 4-OH could be used as a biodistribution promoter (Ohkawa et al., 2001).

  • Interaction with Proteins : A study on 4-aminoantipyrine's interaction with bovine serum albumin (BSA) through spectroscopic techniques and molecular modeling indicated that it can bind with BSA via electrostatic forces, affecting BSA's conformation (Teng et al., 2011).

  • Identification and Assay of Metabolites : The identification of the 4-hydroxyantipyrine sulphoconjugate was achieved through chromatographic and mass spectrometric analysis. This compound plays a role in the metabolism of antipyrine (Moreau et al., 1992).

  • Chemical Reactions and Analytical Applications : The study of the condensation of 4-aminoantipyrine with derivatives of hydroxybenzene provided insights into the limitations of using 4-aminoantipyrine for determining phenols in water and wastewater (Faust & Mikulewicz, 1967).

  • Synthesis and Characterization of Proton-Transfer Complexes : Proton-transfer complexes of 4-aminoantipyrine with quinol and picric acid were synthesized and characterized, contributing to understanding how to extract or eliminate 4-aminoantipyrine from the environment. These complexes also exhibited antimicrobial activities (Adam, 2013).

  • Biopharmaceutical Studies : Research on 4-(aminoethanesulfonylamino)antipyrine, which includes 4-hydroxyantipyrine as a metabolite, investigated its binding with rabbit serum and pharmacological activities such as analgesic, anti-inflammatory, and antipyretic actions (Naito et al., 1971).

  • Synthesis and Evaluation of 4-Aminoantipyrine Derivatives : A study on the synthesis and biological activities of 4-aminoantipyrine derivatives provided insights into their potential as anti-inflammatory and anthelmintic agents (Mohanram & Meshram, 2014).

  • Lanthanide(III) Complexes with 4-Hydroxyantipyrine : Research on lanthanide(III) complexes with 4-hydroxyantipyrine revealed their synthesis, characterization, and thermal stability, contributing to the understanding of their potential applications (Rijulal & Indrasenan, 2008).

Safety And Hazards

4-Hydroxyantipyrine is classified under GHS07 for safety . It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

4-hydroxy-1,5-dimethyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-10(14)11(15)13(12(8)2)9-6-4-3-5-7-9/h3-7,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVPTPMWXJSBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168242
Record name 4-Hydroxyantipyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyantipyrine

CAS RN

1672-63-5
Record name 4-Hydroxyantipyrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1672-63-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174055
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxyantipyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxyantipyrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXYANTIPYRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPZ41NV570
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxyantipyrine
Reactant of Route 2
Reactant of Route 2
4-Hydroxyantipyrine
Reactant of Route 3
Reactant of Route 3
4-Hydroxyantipyrine
Reactant of Route 4
4-Hydroxyantipyrine
Reactant of Route 5
4-Hydroxyantipyrine
Reactant of Route 6
Reactant of Route 6
4-Hydroxyantipyrine

Citations

For This Compound
804
Citations
Y Ohkawa, M Matsumura, Y Kurosaki… - Biological and …, 2001 - jstage.jst.go.jp
… In this report, the possibility of 4-hydroxyantipyrine (4OH),16) which is one of the major metabolites of antipyrine, and its 4-O-sulfate (4-S) as a biodistribution promoter was examined by …
Number of citations: 10 www.jstage.jst.go.jp
G Engel, U Hofmann, H Heidemann… - Clinical …, 1996 - Wiley Online Library
… Formation of 4-hydroxyantipyrine was observed by all stable expressed enzymes investigated, with the exception of CYP2El. 4-Hydroxyantipyrine was formed in control microsomes …
Number of citations: 227 ascpt.onlinelibrary.wiley.com
J Moreau, C Palette, P Cordonnier, E Naline… - … of Chromatography B …, 1992 - Elsevier
… this compound was identified as the 4-hydroxyantipyrine … or chemical hydrolysis and confirms the value of direct assay of the 4-hydroxyantipyrine … (3CHzOH-AP), 4-hydroxyantipyrine …
Number of citations: 7 www.sciencedirect.com
E Brendel, I Meineke, C De Mey - Journal of pharmaceutical and …, 1989 - Elsevier
Two assay methods for antipyrine (AP) and its main metabolites 3-hydroxymethylantipyrine (3-HMA), norantipyrine (NORA) and 4-hydroxyantipyrine (4-HA) in urine samples have been …
Number of citations: 3 www.sciencedirect.com
K Panneerselvam, N Jayanthi… - … Section C: Crystal …, 1996 - scripts.iucr.org
The molecular structure of the title compound, 1,2-dihydro-4-hydroxy-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one, C11H12N2O2, has been determined. Both rings are planar and make a …
Number of citations: 4 scripts.iucr.org
BK Tang, H Uchino, T Inaba… - Biomedical Mass …, 1982 - Wiley Online Library
A simple, accurate and precise procedure was developed to quantify, in a single run, antipyrine, 4‐hydroxyantipyrine, 3‐hydroxymethylantipyrine and norantipyrine in urine. The stable …
Number of citations: 13 onlinelibrary.wiley.com
M Eichelbaum, B Sonntag, HJ Dengler - Pharmacology, 1981 - karger.com
… , amount of glucuronidase, pH of incubation and addition of antioxidant to the incubation medium proved to be very critical for norantipyrine and to a lesser extent 4-hydroxyantipyrine. …
Number of citations: 54 karger.com
MA Mikati, GK Szabo, RJ Pylilo, BW LeDuc… - … of Chromatography B …, 1988 - Elsevier
Antipyrine (AP), an analgesic, has been extensively used as a marker drug to study changes in hepatic microsomal system activity. The total metabolic clearance of AP, measured in the …
Number of citations: 16 www.sciencedirect.com
MA Sarkar, C March, HT Karnes - Biomedical Chromatography, 1992 - Wiley Online Library
… gradient high performance liquid chromatographic method utilizing solid phase extraction has been described for the simultaneous determination of antipyrine (AP), 4-hydroxyantipyrine …
HA Ali, A El-Yazigi, JO Sieck, MA Ali, DA Raines… - Journal of …, 1995 - Elsevier
Background/Aims: Our aim was to study whether chronic hepatitis C affects the three metabolic pathways of the model drug antipyrine differently. Methods: We measured antipyrine …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.